molecular formula C6H10Br2O2 B13734690 1,2-Dibromopropyl glycidyl ether CAS No. 35243-89-1

1,2-Dibromopropyl glycidyl ether

Cat. No.: B13734690
CAS No.: 35243-89-1
M. Wt: 273.95 g/mol
InChI Key: HIUZIZLYVGKTHZ-UHFFFAOYSA-N
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Description

1,2-Dibromopropyl glycidyl ether is an organic compound that belongs to the class of glycidyl ethers. It is characterized by the presence of both bromine and epoxy functional groups, making it a versatile compound in various chemical reactions and applications. This compound is often used in the synthesis of polymers and as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dibromopropyl glycidyl ether can be synthesized through the bromination of allyl glycidyl ether. The reaction typically involves the addition of bromine to allyl glycidyl ether in the presence of a solvent such as methylene chloride. The reaction is carried out at low temperatures (0-5°C) to control the exothermic nature of the bromination process .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of phase transfer catalysts and solid bases can enhance the efficiency of the reaction, reducing the need for hazardous solvents and minimizing waste .

Chemical Reactions Analysis

Types of Reactions

1,2-Dibromopropyl glycidyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-Dibromopropyl glycidyl ether has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-dibromopropyl glycidyl ether involves its reactivity towards nucleophiles and electrophiles. The bromine atoms and the epoxy group can participate in various chemical reactions, leading to the formation of new bonds and functional groups. The molecular targets and pathways involved depend on the specific application and the reagents used in the reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dibromopropyl glycidyl ether is unique due to the presence of both bromine and epoxy functional groups, which provide a combination of reactivity and versatility not found in many other compounds. This makes it particularly valuable in the synthesis of specialized polymers and advanced materials .

Properties

CAS No.

35243-89-1

Molecular Formula

C6H10Br2O2

Molecular Weight

273.95 g/mol

IUPAC Name

2-(1,2-dibromopropoxymethyl)oxirane

InChI

InChI=1S/C6H10Br2O2/c1-4(7)6(8)10-3-5-2-9-5/h4-6H,2-3H2,1H3

InChI Key

HIUZIZLYVGKTHZ-UHFFFAOYSA-N

Canonical SMILES

CC(C(OCC1CO1)Br)Br

Origin of Product

United States

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